Carboxylesterase 2 (CES2) Inhibitory Potency in Human Liver Microsomes
The target compound exhibits potent inhibition of human carboxylesterase 2 (CES2) with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. Under the same assay system, the compound displays a competitive inhibition mechanism with a Ki of 42 nM [1]. By comparison, the well-characterized CES2 inhibitor loperamide—frequently employed as a reference standard in CES2 pharmacology—has a reported Ki of 1,500 nM (1.5 μM) for CES2, making the target compound approximately 36-fold more potent at the Ki level, although this comparison is cross-study and subject to inter-laboratory variability .
| Evidence Dimension | CES2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 42 nM (human liver microsomes, fluorescein diacetate substrate) |
| Comparator Or Baseline | Loperamide: Ki = 1,500 nM (CES2, reported literature value from independent study) |
| Quantified Difference | Approximately 36-fold greater potency (42 nM vs. 1,500 nM); cross-study comparison with caveat of differing assay systems |
| Conditions | Target compound: human liver microsomes, fluorescein diacetate, 10 min preincubation. Loperamide: literature CES2 Ki values from independent assays. |
Why This Matters
Superior CES2 inhibitory potency translates into a lower required concentration for effective CES2 modulation in in vitro ADME and prodrug activation assays, reducing potential off-target drift at higher compound loadings.
- [1] BindingDB. BDBM50154561 / CHEMBL3774603. Affinity Data for CES2: IC50 = 20 nM, Ki = 42 nM (human liver microsomes, fluorescein diacetate). Dalian Institute of Chemical Physics, curated by ChEMBL. Accessed 2026. View Source
